

The Discovery and Therapeutic Potential of Rotundic Acid: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Rotundanonic acid	
Cat. No.:	B592887	Get Quote

Abstract

Rotundic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in the scientific community, particularly in the fields of oncology and pharmacology. Initially isolated from Ilex rotunda, this molecule has demonstrated a range of biological activities, including potent anti-cancer, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of Rotundic acid. It details the experimental protocols for its isolation and analysis, presents quantitative data on its biological efficacy, and elucidates its mechanisms of action through key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of Rotundic acid's therapeutic potential.

Discovery and History

Rotundic acid (RA), a member of the ursane-type pentacyclic triterpenoid family, was first isolated and identified in 1968 by Oyama, Aoyama, Yamada, Mitsuhashi, and Sugiyama from the seeds of Ilex rotunda.[1] This plant, commonly known as "Jiu Bi Ying" in Traditional Chinese Medicine, has a long history of use for treating various ailments, including colds, fever, and cardiovascular diseases.[2] While Ilex rotunda is the primary source, Rotundic acid has also been identified in other species of the Aquifoliaceae family, such as Ilex purpurea and Ilex integra, as well as in plants from the Rubiaceae, Oleaceae, and Sapotaceae families.[3]



The initial structural elucidation of Rotundic acid was accomplished through a combination of spectroscopic techniques, which remain the cornerstone for the characterization of natural products. These methods include Mass Spectrometry (MS) to determine the molecular weight and formula, Infrared (IR) spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to map the carbon-hydrogen framework.[3]

Table 1: Physicochemical Properties of Rotundic Acid

Property	Value	Reference
Molecular Formula	C30H48O5	[4]
Molecular Weight	488.7 g/mol	[4]
IUPAC Name	(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12 a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydropicene-4a-carboxylic acid	[4]
CAS Number	20137-37-5	[4]

Biological Activities and Therapeutic Potential

Rotundic acid has been reported to possess a multitude of pharmacological activities, with its anti-cancer properties being the most extensively studied.[2][5] It has demonstrated significant cytotoxicity against a variety of cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer, malignant melanoma, and small cell lung cancer.[3][5] Beyond its anti-neoplastic effects, Rotundic acid also exhibits anti-inflammatory and cardioprotective capabilities.[2][5]

The primary mechanism underlying the anti-cancer effects of Rotundic acid is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[2][5]

Mechanism of Action: Key Signaling Pathways

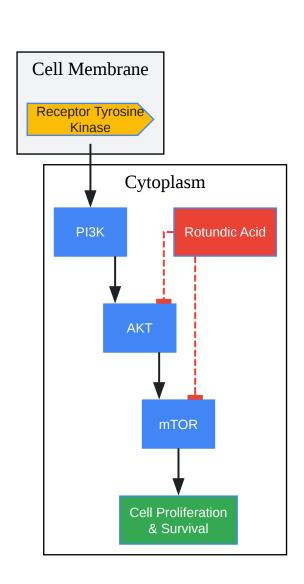


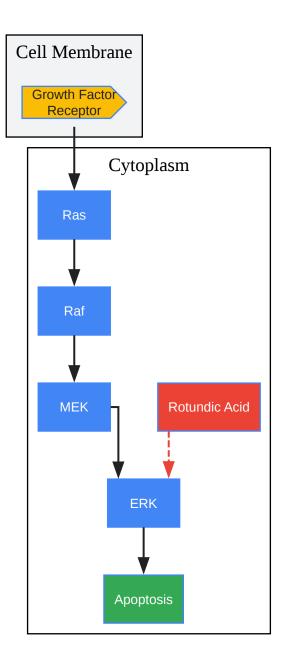
Rotundic acid exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR Pathway

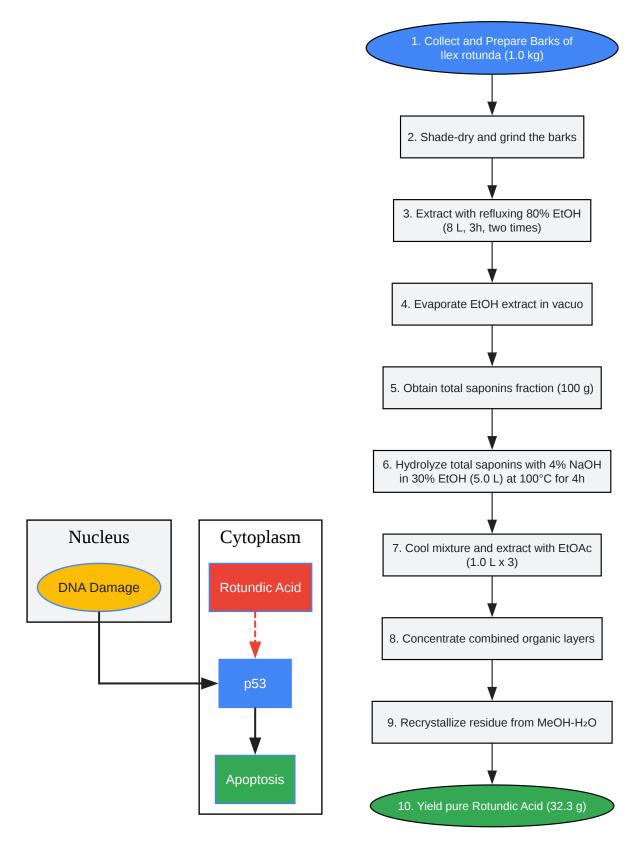
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Rotundic acid has been shown to inhibit the PI3K/AKT/mTOR pathway in hepatocellular carcinoma cells.[2][5] It achieves this by reducing the phosphorylation of key proteins such as AKT and mTOR, leading to a downstream cascade of events that culminates in decreased cell proliferation and survival.[2][5]











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